molecular formula C12H10BrClO2 B1529391 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol CAS No. 1341618-64-1

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol

Cat. No. B1529391
M. Wt: 301.56 g/mol
InChI Key: MQKOKWKYMCCCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol, also known as 5-bromo-2-chlorophenylethanol, is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and food industries. It is a colorless to pale yellow liquid with a sweet odor and a boiling point of 172-174°C. 5-bromo-2-chlorophenylethanol is a member of the family of furan derivatives, which are compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound has been studied extensively in both laboratory and clinical settings, and is used in various areas of research, such as drug synthesis, molecular biology, and biochemistry.

Scientific Research Applications

Synthesis Techniques

A facile synthesis method for enantiomerically pure compounds related to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol has been developed, starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The process is characterized by its affordability, scalability, and the ability to produce diarylethanes with high enantiomeric purities and unambiguously determined absolute configurations (Zhang et al., 2014).

Molecular Docking Studies

Research involving molecular docking studies on compounds with structural similarities to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol has shown potential inhibitory activity against kinesin spindle protein (KSP), suggesting applications in cancer therapy and drug design (ShanaParveen et al., 2016).

Protective Group Chemistry

2-Chlorotetrahydrofuran (2-Cl-THF) has been utilized in reactions with alcohols and other functional groups to introduce the tetrahydro-2-furanyl moiety, demonstrating the relevance of furan derivatives in synthetic organic chemistry for the protection of functional groups (Kruse et al., 2010).

Computational Studies

Computational studies on imidazole reactions with various 2-bromo-1-arylethanone derivatives, including those similar to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol, have been conducted to understand the reaction mechanisms and properties of these compounds, contributing to the field of theoretical and computational chemistry (Erdogan & Erdoğan, 2019).

Photochemical Routes to Derivatives

A metal-free photochemical method has been developed to synthesize 2-substituted benzo[b]furans, demonstrating the utility of furan derivatives in photochemical reactions for the efficient synthesis of complex organic structures (Protti et al., 2012).

properties

IUPAC Name

1-(5-bromofuran-2-yl)-2-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClO2/c13-12-6-5-11(16-12)10(15)7-8-3-1-2-4-9(8)14/h1-6,10,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKOKWKYMCCCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CC=C(O2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol
Reactant of Route 6
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.